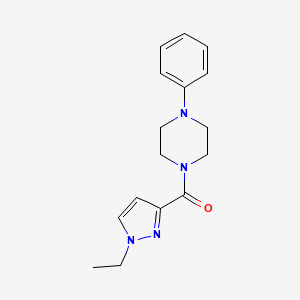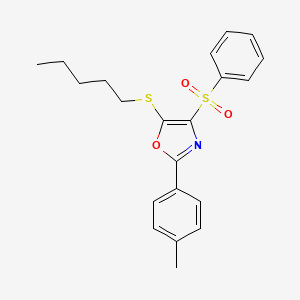
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The oxazole ring is known for its versatility in chemical synthesis and its presence in various biologically active compounds. The specific structure of this compound suggests potential for various chemical reactions and biological activities, as indicated by the research on related oxazole derivatives .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the functionalization of the oxazole ring at positions 2, 4, and 5. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved through nucleophilic ring-opening of oxazolone followed by cyclization in the presence of silver carbonate . Another method includes the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive carbanion that can be further reacted with various electrophiles . Additionally, the α-sulfonyl carbanion strategy has been employed for the synthesis of extended oxazoles, which can be alkylated and desulfonylated to yield diverse products . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated by the determination of the structure of a 5-methoxy-4-methyl-2-(p-tolyl)oxazole adduct . The dihedral angles between the oxazole ring and substituent groups can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic displacement, cycloaddition, and cross-coupling reactions . The presence of a phenylsulfonyl group at position 2 of the oxazole ring allows for subsequent nucleophilic displacement, which is a key step in the synthesis of disubstituted oxazoles . Additionally, oxazoles can participate in abnormal Diels–Alder reactions, leading to the formation of triazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the oxazole ring. For example, the introduction of a pentylthio group at position 5 could affect the compound's lipophilicity and stability. The thermal decomposition of related thiatriazole compounds has been studied, providing insights into the stability and decomposition products of sulfur-containing heterocycles10. Additionally, the characterization of oxazole derivatives using spectroscopic methods, such as IR, NMR, and mass spectrometry, is essential for confirming the structure and purity of the synthesized compounds .
Biological Activity Analysis
Oxazole derivatives have been evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles displayed growth inhibitory and cytostatic activities against cancer cell lines . Another study reported the synthesis of 4-arylsulfonyl-1,3-oxazoles with significant anticancer activity against various cancer cell lines, highlighting the potential of oxazole derivatives as anticancer agents . The antimicrobial activity of dithiazoles, which share structural similarities with oxazoles, has also been investigated .
Applications De Recherche Scientifique
Anticonvulsant Activity
The study of triazole derivatives, including compounds with similar structural features to 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, has shown selective antagonism of strychnine-induced convulsions, suggesting potential applications as antispastic agents. The anticonvulsant profiles indicate that these compounds may act functionally like glycine receptor agonists, which could be beneficial in treating spasticity. The most potent antagonists in this category exhibit glycine-agonist-like properties in vivo, providing a basis for further exploration in spasticity treatment protocols (Kane et al., 1994).
Synthetic Methodologies
A general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, providing a useful C-5 carbanion reactive with various electrophiles. This process facilitates the synthesis of a broad range of oxazoles with potential applications in medicinal chemistry and drug development. The versatility in the electrophilic reactions and subsequent nucleophilic displacement offers a promising route for the synthesis of diverse 2,5-disubstituted oxazoles (Williams & Fu, 2010).
Anticancer Properties
The synthesis and characterization of new heterocyclic compounds containing the oxazole ring, such as 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, have shown significant cytotoxic effects in bioassays, indicating potential therapeutic applications in cancer treatment. The cytotoxicity evaluation of these compounds, especially those with structural similarities to 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, could provide valuable insights into the development of novel anticancer drugs (Apostol et al., 2019).
Light Harvesting and Nonlinear Optical Properties
Organic compounds, including those with oxazole rings, have been explored for their light harvesting and nonlinear optical properties. Studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, which share structural characteristics with 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, reveal their potential in the development of novel inhibitor molecules for enzymes and applications in designing new dye-sensitized solar cells (DSSCs). The evaluation of their light harvesting efficiency and nonlinear optical properties could lead to advancements in photovoltaic technologies and the design of new materials for optical applications (Mary et al., 2019).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pentylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-3-4-8-15-26-21-20(27(23,24)18-9-6-5-7-10-18)22-19(25-21)17-13-11-16(2)12-14-17/h5-7,9-14H,3-4,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRZCGMDPAAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)
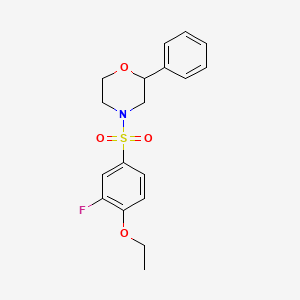

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)
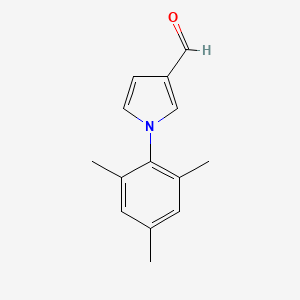
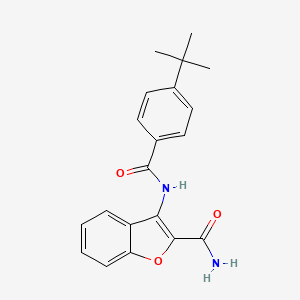
![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
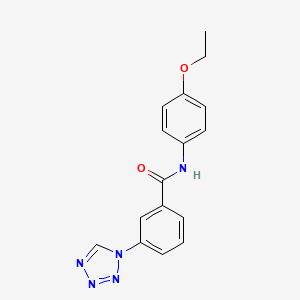
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)
